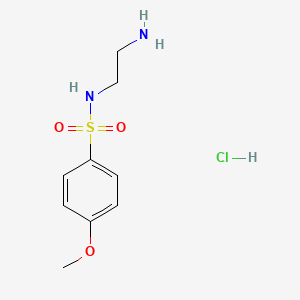

N-(2-aminoethyl)-4-methoxybenzenesulfonamide hydrochloride

Übersicht

Beschreibung

N-(2-aminoethyl)-4-methoxybenzenesulfonamide hydrochloride, commonly known as AMBSH, is a small molecule that has been studied for its various applications in the scientific research field. It has been used in a variety of research areas including drug discovery, protein engineering, and biochemistry. AMBSH is a water-soluble compound that is used to increase the solubility of other compounds in aqueous solutions. It has been found to be a useful tool in the study of various chemical and biochemical processes.

Wissenschaftliche Forschungsanwendungen

Antitumor Sulfonamides

N-(2-aminoethyl)-4-methoxybenzenesulfonamide hydrochloride and related sulfonamides have been evaluated for their antitumor properties. Compounds from sulfonamide-focused libraries were assessed in cell-based antitumor screens, revealing their potential as cell cycle inhibitors. For instance, compounds like E7010 and E7070 have shown preliminary clinical activities and are progressing through clinical trials. E7010 acts as an orally active antimitotic agent disrupting tubulin polymerization, while E7070 belongs to a novel class of antiproliferative agents affecting cell cycle phases. The high-density oligonucleotide microarray analysis of these compounds further elucidates their mechanism by highlighting the gene expression changes and essential pharmacophore structures. This class of sulfonamides, including derivatives like ER-67880, offers insights into drug-sensitive cellular pathways, making them valuable in the study of oncolytic small molecules and medicinal genomics (Owa et al., 2002).

Aminothiazole-Paeonol Derivatives

Similarly, aminothiazole-paeonol derivatives have been synthesized and characterized for their anticancer potential. These compounds, particularly N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, demonstrated high anticancer potential against various cancer cell lines. Their potency against human gastric adenocarcinoma and colorectal adenocarcinoma, along with a lower cytotoxicity to fibroblasts, indicates their superiority over traditional treatment agents like 5-fluorouracil. These novel derivatives might serve as promising lead compounds for developing anticancer agents, specifically for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPYQPXGITVTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

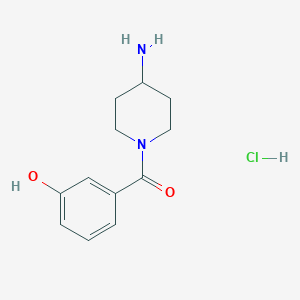

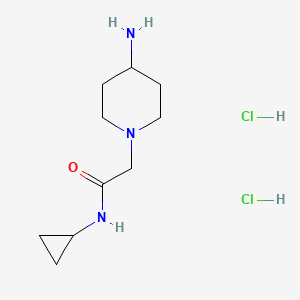

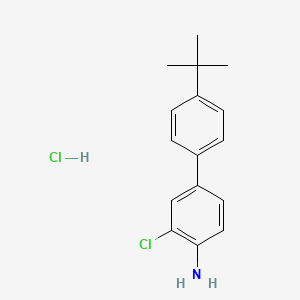

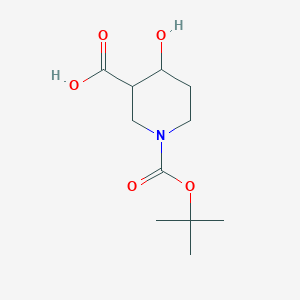

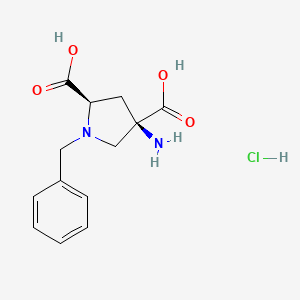

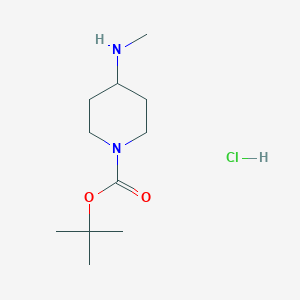

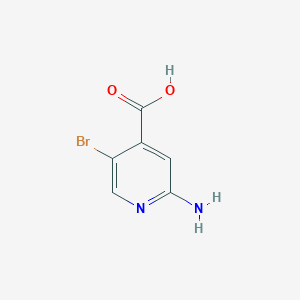

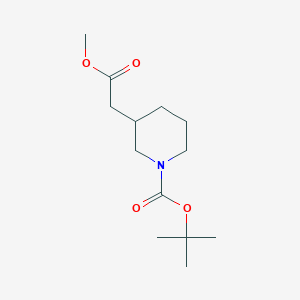

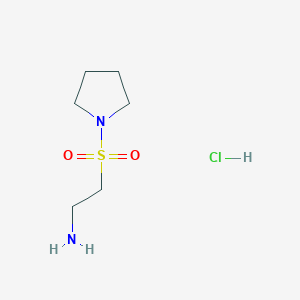

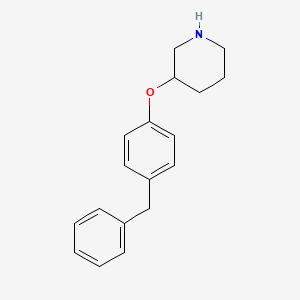

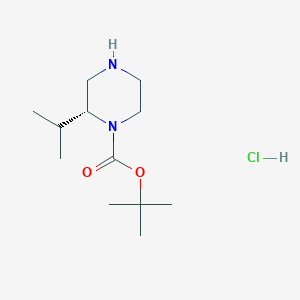

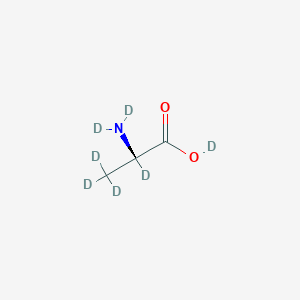

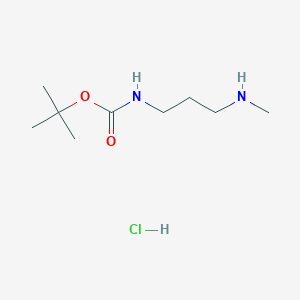

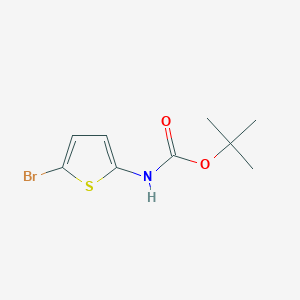

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.